1-(4-Chlorobenzoyl)-2-methylpiperazine
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Overview
Description
“4-Chlorobenzoyl chloride” is an acyl chloride . It reacts with 2-amino-2-seleno-5,5-dimethyl-1,3,2-dioxaphosphorinane to yield the respective N-acyl selenophosphoramides . It may be used in the acylation of benzene using different solid acid catalysts such as dodecatungstophosphoric acid (DTPA), DTPA/K-10 clay, K-10, Amberlite, Amberlyst-15, Indion-130, Filtrol-24 clay, and sulfated zirconia .
Synthesis Analysis
The synthesis of “4-Chlorobenzoyl chloride” involves the chlorination of benzoyl chloride at controlled temperatures in the presence of a ferric halide-iodine cocatalyst system .Molecular Structure Analysis
The molecular formula of “4-Chlorobenzoyl chloride” is ClC6H4COCl . The molecular weight is 175.01 .Chemical Reactions Analysis
“4-Chlorobenzoyl chloride” reacts with 2-amino-2-seleno-5,5-dimethyl-1,3,2-dioxaphosphorinane to yield the respective N-acyl selenophosphoramides . It may also be used in the preparation of 1-(4-chlorobenzoyl)-2,7-dimethoxynaphthalene .Physical and Chemical Properties Analysis
“4-Chlorobenzoyl chloride” is a liquid with a refractive index of 1.578 . It has a boiling point of 102-104 °C/11 mmHg and a density of 1.365 g/mL at 20 °C . It reacts with water and alcohol .Safety and Hazards
Mechanism of Action
Target of Action
A structurally similar compound, “2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]-n-[(1s)-1-(hydroxymethyl)propyl]acetamide”, is known to target prostaglandin g/h synthase 1 . This enzyme plays a crucial role in the production of prostaglandins, which are lipid compounds with diverse hormone-like effects, such as regulating inflammation .
Mode of Action
It’s worth noting that compounds with similar structures, such as indomethacin, are known to inhibit prostaglandin synthesis . This inhibition occurs because these compounds prevent the enzyme cyclooxygenase (COX) from converting arachidonic acid to prostaglandins . This action results in decreased inflammation, pain, and fever .
Biochemical Pathways
Related compounds like indomethacin are known to affect the prostaglandin synthesis pathway . By inhibiting the COX enzymes, these compounds prevent the conversion of arachidonic acid to prostaglandins, thereby affecting various physiological processes regulated by these compounds, including inflammation, pain sensation, and fever .
Result of Action
Compounds that inhibit prostaglandin synthesis, like indomethacin, generally result in decreased inflammation, pain, and fever . These effects are due to the reduced production of prostaglandins, which play key roles in these physiological processes .
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding to specific sites on these biomolecules .
Cellular Effects
1-(4-Chlorobenzoyl)-2-methylpiperazine may have various effects on cells. It could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. This could include information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound may vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound may be involved in various metabolic pathways. This could include interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
(4-chlorophenyl)-(2-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c1-9-8-14-6-7-15(9)12(16)10-2-4-11(13)5-3-10/h2-5,9,14H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBKOAFOFNBYCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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